![molecular formula C17H19N5O2 B2980205 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide CAS No. 899752-19-3](/img/structure/B2980205.png)
3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide is an intricate and compelling compound. This substance has intrigued scientists and researchers due to its potential applications across various fields. Its structure consists of a butanamide backbone with a 3,3-dimethyl substitution, further functionalized with a 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl moiety, making it a hybrid molecule with potential pharmacological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesizing 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide generally involves multiple steps, starting from readily available precursors. The initial step typically involves the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving hydrazine derivatives and β-diketones under acidic or basic conditions.
The subsequent steps focus on attaching the 1-phenyl and 4-oxo functionalities to the pyrazolo[3,4-d]pyrimidine core, often through electrophilic aromatic substitution or oxidation reactions. The final step involves coupling this moiety with 3,3-dimethylbutanoic acid, likely using standard amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: In an industrial setting, the production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity while minimizing costs and environmental impact. Large-scale production would utilize automated continuous-flow reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidative reactions at the phenyl ring or the pyrazole ring, leading to various quinone or other oxidized derivatives.
Reduction: : Reduction of the oxo group can yield hydroxyl derivatives, altering the compound's polarity and bioactivity.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring, particularly under harsh conditions.
Common Reagents and Conditions
Oxidizing agents: KMnO4, CrO3, or hydrogen peroxide.
Reducing agents: NaBH4 or LiAlH4.
Coupling agents: EDCI, DCC for amide bond formation.
Major Products Formed from These Reactions:
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a versatile intermediate for synthesizing more complex molecules, especially those requiring a pyrazolo[3,4-d]pyrimidine scaffold.
Biology and Medicine: Given its structural complexity, 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide could be explored for potential biological activities, such as enzyme inhibition or receptor binding. Its core structure is reminiscent of various bioactive molecules, making it a candidate for drug discovery programs.
Industry: The compound can be utilized in the creation of specialized polymers, agrochemicals, or as a ligand in catalysis, further illustrating its versatility.
Mechanism of Action
Mechanism: The detailed mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The 4-oxo group could play a key role in hydrogen bonding interactions, while the aromatic system could participate in π-π stacking with nucleobases or aromatic amino acid residues.
Molecular Targets and Pathways: Potential pathways include inhibition of enzymes by mimicking natural substrates or binding to receptor sites, thereby modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to other pyrazolo[3,4-d]pyrimidine derivatives, 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide's distinct substituents may provide unique binding properties and reactivity. Its uniqueness lies in its specific combination of functional groups, which can influence its physical, chemical, and biological properties.
Similar Compounds
1-Phenylpyrazolo[3,4-d]pyrimidin-4-one
3,3-Dimethylbutanamide derivatives
Other N-phenylpyrazole-based amides
In sum, this compound is a multifunctional compound with potential across various scientific fields, warranting further exploration and understanding.
Properties
IUPAC Name |
3,3-dimethyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-17(2,3)9-14(23)20-21-11-18-15-13(16(21)24)10-19-22(15)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHNFYQJOGXOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2980122.png)
![3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2980123.png)
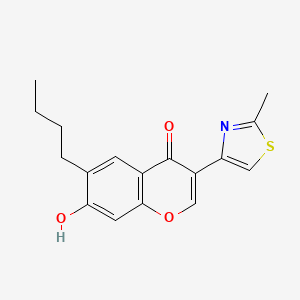
![N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980125.png)
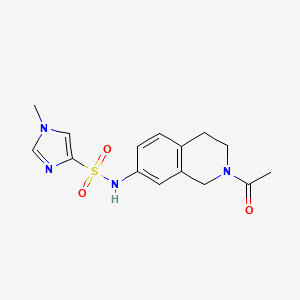
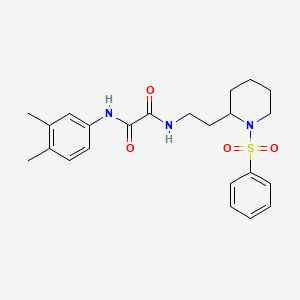
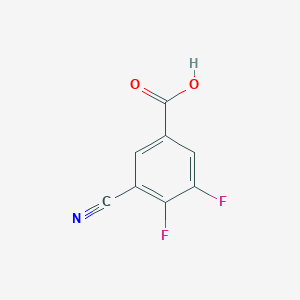
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2980131.png)
![4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide](/img/structure/B2980132.png)
![2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione](/img/structure/B2980133.png)
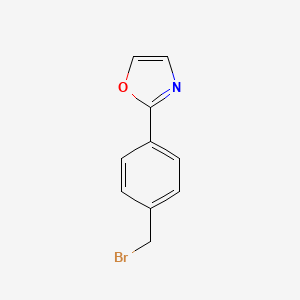
![4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane](/img/structure/B2980137.png)
![Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2980140.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2980142.png)
